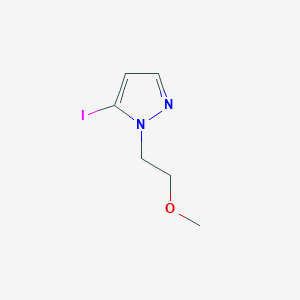
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile typically involves multi-step organic reactions. One common method includes the condensation of a suitable nitrile with a pyrimidine derivative under controlled conditions. The reaction may require catalysts, specific temperatures, and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors, precise control of reaction conditions, and purification steps such as crystallization or chromatography to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially altering the amino or methyl groups.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: Various substitution reactions can occur, particularly at the amino group or the pyrimidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitro derivative, while reduction could produce an amine derivative.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, derivatives of pyrimidines are often studied for their roles in DNA and RNA synthesis. This compound could be investigated for its potential interactions with nucleic acids.
Medicine
Pyrimidine derivatives are known for their therapeutic properties, including antiviral, anticancer, and antibacterial activities. This compound may be explored for similar medicinal applications.
Industry
In the industrial sector, this compound could be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile would depend on its specific application. In a biological context, it may interact with enzymes or nucleic acids, influencing biochemical pathways. The exact molecular targets and pathways would require detailed experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
5-Amino-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Another pyrimidine derivative with similar structural features.
3-Methyl-2,4,6-trioxo-1,2,3,4-tetrahydropyrimidine: Shares the trioxo-pyrimidine core but lacks the amino and nitrile groups.
Uniqueness
4-(5-Amino-3-methyl-2,6-dioxo-3,6-dihydropyrimidin-1(2h)-yl)butanenitrile is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other pyrimidine derivatives.
Propiedades
Fórmula molecular |
C9H12N4O2 |
|---|---|
Peso molecular |
208.22 g/mol |
Nombre IUPAC |
4-(5-amino-3-methyl-2,6-dioxopyrimidin-1-yl)butanenitrile |
InChI |
InChI=1S/C9H12N4O2/c1-12-6-7(11)8(14)13(9(12)15)5-3-2-4-10/h6H,2-3,5,11H2,1H3 |
Clave InChI |
ZGIMBMJHENXONE-UHFFFAOYSA-N |
SMILES canónico |
CN1C=C(C(=O)N(C1=O)CCCC#N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


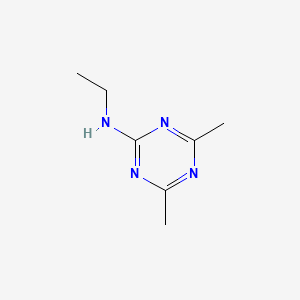
![1-Azabicyclo[2.2.2]octane-3-sulfonamide](/img/structure/B13631799.png)

![N-[(4-ethylthiophen-2-yl)methylidene]hydroxylamine](/img/structure/B13631805.png)
![rac-tert-butyl N-{[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]methyl}carbamate](/img/structure/B13631837.png)
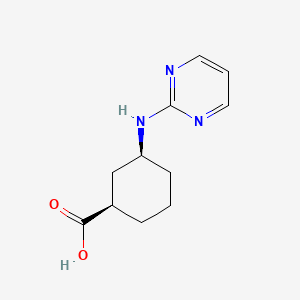
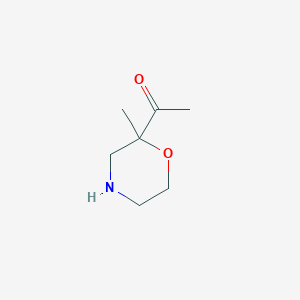
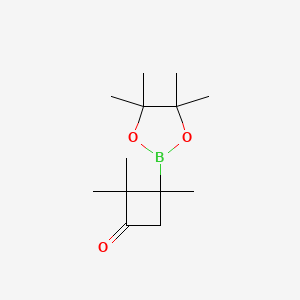


![(1r)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13631884.png)

![4,4,5,5-tetramethyl-2-[(E)-4-phenylbut-1-en-3-ynyl]-1,3,2-dioxaborolane](/img/structure/B13631895.png)
